Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is an organic compound with the molecular formula C19H22O3 It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenoxy group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-[(4-tert-butylphenoxy)methyl]benzoic acid.
Reduction: Formation of 4-[(4-tert-butylphenoxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Similar structure but lacks the phenoxy group.
Methyl 4-methoxybenzoate: Contains a methoxy group instead of a tert-butyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxy group instead of a tert-butyl group.
Uniqueness
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological effects, and applications in various fields, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of p-tert-butylphenol with methyl 4-bromobenzoate under basic conditions. This process can be optimized for industrial applications, ensuring high yield and purity.
Biological Activity
This compound exhibits several notable biological activities:
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Properties
Studies have shown that related compounds possess antimicrobial activity against a range of pathogens. For instance, derivatives of benzoates have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .
Anti-inflammatory Effects
Compounds containing phenolic structures are known for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
-
Antioxidant Study:
A study evaluated the antioxidant capacity of similar benzoate derivatives using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce DPPH radicals, demonstrating significant antioxidant potential with IC50 values comparable to established antioxidants like ascorbic acid . -
Antimicrobial Efficacy:
In vitro tests demonstrated that methyl esters of benzoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested . -
Anti-inflammatory Mechanism:
A recent investigation into the anti-inflammatory properties of related compounds revealed that they could significantly inhibit the production of TNF-alpha in macrophage cultures, indicating a potential mechanism for their therapeutic use in inflammatory diseases .
Applications
This compound has diverse applications across several industries:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at protecting against UV damage.
- Food Industry: Potential use as a preservative due to its antimicrobial properties.
Properties
IUPAC Name |
methyl 4-[(4-tert-butylphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21-4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNNLSPVFSJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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